2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a]benzimidazole core, a chlorophenyl group, and a methoxyphenylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzimidazole and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Acylation Reaction: The final step involves the acylation of the intermediate compound with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimido[1,2-a]benzimidazole core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may result in beneficial effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, to the materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-hydroxyphenyl)acetamide
- 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-aminophenyl)acetamide
- 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-nitrophenyl)acetamide
Uniqueness
The uniqueness of 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group, in particular, may enhance its interactions with certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H19ClN4O3 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-19-12-10-18(11-13-19)27-23(31)15-29-21-4-2-3-5-22(21)30-24(32)14-20(28-25(29)30)16-6-8-17(26)9-7-16/h2-14H,15H2,1H3,(H,27,31) |
InChI Key |
UQDYAUMMELPJPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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